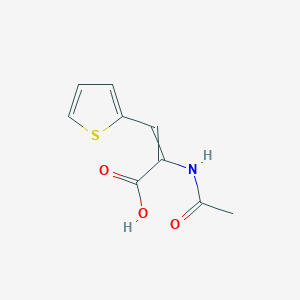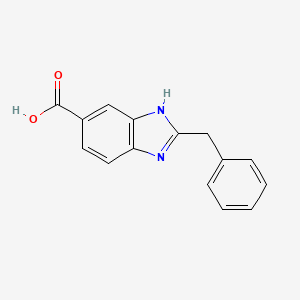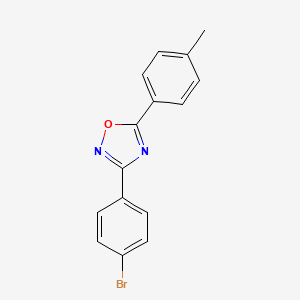
1-(3-溴苯甲酰)哌啶
描述
1-(3-Bromobenzoyl)piperidine is a compound of interest in various fields of chemistry, including medicinal chemistry, due to its structural features and reactivity. It serves as a key intermediate in the synthesis of spiro compounds, piperidine derivatives, and in the exploration of their biological activities. The compound's synthesis, structure, and properties are critical for understanding its potential applications and reactivity patterns.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions, including lithiation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share a structural motif with 1-(3-Bromobenzoyl)piperidine, was achieved through lithiation of 2-bromobenzhydryl methyl ether followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Bromobenzoyl)piperidine, such as spiro derivatives and piperidine-based compounds, have been characterized by various spectroscopic techniques including IR, NMR, and LC-MS, as well as X-ray crystallography. These studies provide insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
1-(3-Bromobenzoyl)piperidine and its derivatives participate in various chemical reactions, including nucleophilic substitution reactions which are fundamental for the introduction of functional groups and further derivatization. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give derivatives with significant changes in their chemical properties (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for the compound’s application in synthesis and formulation in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of 1-(3-Bromobenzoyl)piperidine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key factors determining their use in chemical synthesis and potential biological activity. The presence of the bromobenzoyl group enhances the molecule's electrophilic character, making it a valuable intermediate in organic synthesis.
- Synthesis of spiro compounds and piperidine derivatives (Bauer et al., 1976).
- Nucleophilic substitution reactions (Mataka et al., 1992).
科学研究应用
在药物设计和制药行业中的作用
哌啶类化合物,包括“1-(3-溴苯甲酰)哌啶”,是设计药物最重要的合成片段之一,在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
各种哌啶衍生物的合成
“1-(3-溴苯甲酰)哌啶”可用于分子内和分子间反应,从而形成各种哌啶衍生物:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
生物学和药理学应用
哌啶衍生物,包括“1-(3-溴苯甲酰)哌啶”,已被涵盖在最新发现和生物学评估潜在药物的科学进展中 . 它们表现出显著的生物学和药理学活性 .
在有机化学中的作用
未来方向
Piperidine derivatives, including 1-(3-Bromobenzoyl)piperidine, continue to be a subject of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on developing new synthesis methods, studying their pharmacological applications, and exploring their potential as therapeutic agents .
生化分析
Biochemical Properties
1-(3-Bromobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. This interaction can significantly influence the metabolic pathways in which the enzyme is involved.
Cellular Effects
1-(3-Bromobenzoyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(3-Bromobenzoyl)piperidine involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as cytochrome P450 monooxygenase, leading to enzyme inhibition or activation . This binding can result in changes in the enzyme’s activity, which in turn affects the metabolic pathways in which the enzyme is involved. Additionally, 1-(3-Bromobenzoyl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromobenzoyl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(3-Bromobenzoyl)piperidine is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 1-(3-Bromobenzoyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and induction of apoptosis. It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
1-(3-Bromobenzoyl)piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in the metabolism of many substances . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This can result in changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of 1-(3-Bromobenzoyl)piperidine within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 1-(3-Bromobenzoyl)piperidine within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
1-(3-Bromobenzoyl)piperidine exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of 1-(3-Bromobenzoyl)piperidine is an important factor in determining its overall biochemical activity.
属性
IUPAC Name |
(3-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIJRCKRUAHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354936 | |
| Record name | 1-(3-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59507-53-8 | |
| Record name | 1-(3-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)
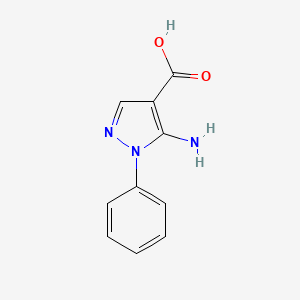

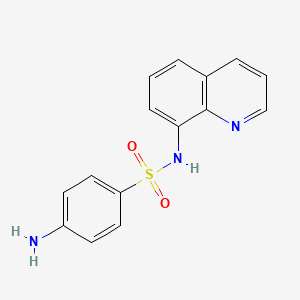
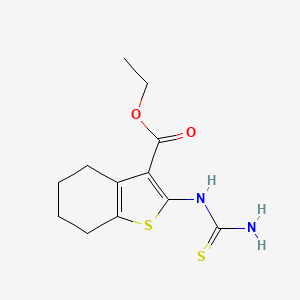

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
